3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzyl bromide, 2-aminobenzamide, and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium azide.
Major Products
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolines.
Scientific Research Applications
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydrazinylquinazolin-4(3H)-one: Lacks the bromo group.
6-Bromo-2-hydrazinylquinazolin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-6-chloro-2-hydrazinylquinazolin-4(3H)-one: Has a chloro group instead of a bromo group.
Uniqueness
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both benzyl and bromo groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
305804-86-8 |
---|---|
Molecular Formula |
C15H13BrN4O |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-benzyl-6-bromo-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN4O/c16-11-6-7-13-12(8-11)14(21)20(15(18-13)19-17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19) |
InChI Key |
VLPOXQZXEKEYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.